molecular formula C6H14NO4P B14311933 Diethyl [2-(hydroxyimino)ethyl]phosphonate CAS No. 110841-50-4

Diethyl [2-(hydroxyimino)ethyl]phosphonate

Cat. No.: B14311933
CAS No.: 110841-50-4
M. Wt: 195.15 g/mol
InChI Key: NKXKQSJZTLWXBU-UHFFFAOYSA-N
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Description

Diethyl [2-(hydroxyimino)ethyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(hydroxyimino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate oxime. One common method is the reaction of diethyl phosphite with acetaldehyde oxime under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(hydroxyimino)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [2-(hydroxyimino)ethyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(hydroxyimino)ethyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl [2-(hydroxyethyl)phosphonate]
  • Diethyl [2-(aminoethyl)phosphonate]

Uniqueness

Diethyl [2-(hydroxyimino)ethyl]phosphonate is unique due to the presence of the hydroxyimino group, which imparts distinct reactivity and functionality compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

CAS No.

110841-50-4

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

N-(2-diethoxyphosphorylethylidene)hydroxylamine

InChI

InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)6-5-7-8/h5,8H,3-4,6H2,1-2H3

InChI Key

NKXKQSJZTLWXBU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=NO)OCC

Origin of Product

United States

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